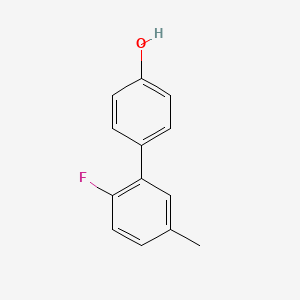

4-(2-Fluoro-5-methylphenyl)phenol

Description

Contextualization within Biphenyl (B1667301) and Aryl-substituted Phenol (B47542) Chemical Classes

4-(2-Fluoro-5-methylphenyl)phenol belongs to the biphenyl class of compounds, which are characterized by two phenyl rings connected by a single carbon-carbon bond. chemimpex.com This structural motif is the foundation for a diverse range of molecules, from industrial chemicals to complex natural products. sigmaaldrich.com The phenol group (a hydroxyl group attached to an aromatic ring) imparts a distinct set of properties, including the ability to act as a hydrogen bond donor and its potential for further functionalization. ontosight.ai

As an aryl-substituted phenol, this compound is part of a larger family of molecules that are key building blocks in organic synthesis. tcichemicals.com Arylphenols are integral to the creation of polymers, resins, and as precursors for more complex molecular targets. sigmaaldrich.com The biphenyl structure, in particular, provides a rigid and tunable platform that has found extensive use in various fields.

Rationale for Investigating Fluoro- and Methyl-Substituted Arylphenols, with a focus on 4-(2-Fluoro-5-methylphenyl)phenol

The specific substitution pattern of 4-(2-Fluoro-5-methylphenyl)phenol, featuring both a fluorine atom and a methyl group, is of significant scientific interest for several reasons. The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry. Fluorine's high electronegativity and small size can lead to improved metabolic stability, enhanced binding affinity to biological targets, and modulated lipophilicity, which can improve a drug candidate's pharmacokinetic profile. myskinrecipes.commdpi.comossila.com For instance, the presence of fluorine has been shown to be crucial for the activity of certain enzyme inhibitors. myskinrecipes.com

The methyl group, while seemingly simple, also plays a critical role in modifying a molecule's properties. It can influence the compound's steric profile, affecting how it interacts with other molecules, and can also alter its electronic properties through an inductive effect. apolloscientific.co.uk In the context of biphenyls, methyl substitution has been explored in the development of novel anti-cancer agents. justia.com The combination of fluoro and methyl substituents on the biphenyl phenol scaffold of 4-(2-Fluoro-5-methylphenyl)phenol suggests its potential for investigation in areas such as drug discovery and materials science, where fine-tuning of molecular properties is essential.

Historical Development and Academic Significance of Related Chemical Scaffolds

The synthesis of biphenyl scaffolds has a rich history, with early methods like the Wurtz-Fittig and Ullmann reactions paving the way for the creation of these important molecules. googleapis.com However, the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, has revolutionized the synthesis of substituted biphenyls, offering a highly versatile and efficient method.

The academic and industrial significance of biphenyl-containing scaffolds is vast. They are central to the development of liquid crystals, where their rigid, rod-like structure is advantageous. chemimpex.comsigmaaldrich.com In medicinal chemistry, the biphenyl unit is considered a "privileged scaffold" due to its presence in numerous biologically active compounds, including the anti-inflammatory drug flurbiprofen. Furthermore, substituted phenols serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. chemimpex.com The investigation of specifically substituted arylphenols like 4-(2-Fluoro-5-methylphenyl)phenol is a logical progression in the ongoing exploration of these valuable chemical scaffolds.

Detailed Research Findings

While specific research exclusively focused on 4-(2-Fluoro-5-methylphenyl)phenol is not extensively documented in publicly available literature, the properties and reactivity of this molecule can be inferred from studies on closely related compounds. The following table summarizes key data for related and isomeric compounds, providing a basis for understanding the potential characteristics of 4-(2-Fluoro-5-methylphenyl)phenol.

| Property | Value | Compound | Reference |

| CAS Number | 452-72-2 | 4-Fluoro-2-methylphenol | |

| Molecular Weight | 126.13 g/mol | 4-Fluoro-2-methylphenol | |

| Melting Point | 37-38 °C | 4-Fluoro-2-methylphenol | |

| Boiling Point | 87 °C at 14 mmHg | 4-Fluoro-2-methylphenol | |

| CAS Number | 452-81-3 | 2-Fluoro-4-methylphenol | sigmaaldrich.com |

| Molecular Weight | 126.13 g/mol | 2-Fluoro-4-methylphenol | sigmaaldrich.com |

Interactive Data Table of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Application/Research Area |

| 4-Fluoro-2-methylphenol | 452-72-2 | C₇H₇FO | 126.13 | Building block for APIs, ligand synthesis |

| 2-Fluoro-4-methylphenol | 452-81-3 | C₇H₇FO | 126.13 | Chemical intermediate |

| Flurbiprofen | 5104-49-4 | C₁₅H₁₃FO₂ | 244.26 | Nonsteroidal anti-inflammatory drug |

| 4-Fluorophenol | 371-41-5 | C₆H₅FO | 112.10 | Synthesis of liquid crystals, pharmaceuticals |

Properties

IUPAC Name |

4-(2-fluoro-5-methylphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO/c1-9-2-7-13(14)12(8-9)10-3-5-11(15)6-4-10/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILIAEZGUTJKNIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50683443 | |

| Record name | 2'-Fluoro-5'-methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50683443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261911-67-4 | |

| Record name | 2'-Fluoro-5'-methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50683443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 2 Fluoro 5 Methylphenyl Phenol

Strategic Retrosynthesis of the 4-(2-Fluoro-5-methylphenyl)phenol Scaffold

A logical retrosynthetic analysis of the target molecule, 4-(2-Fluoro-5-methylphenyl)phenol, identifies the key carbon-carbon bond connecting the two aromatic rings as the primary disconnection point. This approach leads to two key precursor fragments: a substituted halophenol and a fluorinated methylphenylboronic acid or a related organometallic species. This disconnection is strategically advantageous as it allows for the utilization of powerful and well-established palladium-catalyzed cross-coupling reactions for the crucial C-C bond formation.

The primary retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of 4-(2-Fluoro-5-methylphenyl)phenol

This strategy simplifies the synthesis into the preparation of two less complex, commercially available or readily synthesizable precursors. The choice of the halogen on the phenolic precursor and the specific organometallic coupling partner for the fluorinated phenyl ring will dictate the choice of the most suitable cross-coupling methodology.

Palladium-Catalyzed Cross-Coupling Approaches to 4-(2-Fluoro-5-methylphenyl)phenol Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the construction of biaryl linkages. Several methods can be envisaged for the synthesis of 4-(2-Fluoro-5-methylphenyl)phenol, with the Suzuki-Miyaura coupling being a prominent choice.

Suzuki-Miyaura Coupling Protocols and Optimization

The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a highly versatile and widely used method for C-C bond formation. tcichemicals.comnih.gov For the synthesis of 4-(2-Fluoro-5-methylphenyl)phenol, this would involve the coupling of 2-fluoro-5-methylphenylboronic acid with a 4-halophenol, such as 4-bromophenol (B116583) or 4-iodophenol.

The general reaction scheme is as follows:

Scheme 1: Suzuki-Miyaura Coupling for the Synthesis of 4-(2-Fluoro-5-methylphenyl)phenol

Optimization of the reaction conditions is critical to achieve high yields and purity. Key parameters to consider include the choice of palladium catalyst, ligand, base, and solvent system. Machine learning has also been employed to optimize conditions for Suzuki-Miyaura reactions, highlighting the complexity of finding general and high-yielding protocols. chemistryviews.orgnih.gov

Below is a hypothetical data table illustrating the optimization of the Suzuki-Miyaura coupling for the synthesis of 4-(2-Fluoro-5-methylphenyl)phenol from 4-bromophenol and 2-fluoro-5-methylphenylboronic acid.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 65 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 85 |

| 3 | PdCl₂(dppf) (2) | - | Cs₂CO₃ | DMF | 110 | 78 |

| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 2-MeTHF/H₂O | 90 | 92 |

| 5 | Pd(OAc)₂ (1) | XPhos (2) | K₃PO₄ | 2-MeTHF/H₂O | 90 | 89 |

This is a representative table; actual results may vary.

The data suggests that a catalyst system composed of Pd(OAc)₂ with a sterically hindered biarylphosphine ligand such as XPhos, in combination with a phosphate (B84403) base in a greener solvent mixture like 2-MeTHF/H₂O, could provide optimal results.

Comparative Analysis of Kumada, Negishi, and Stille Coupling Alternatives

While the Suzuki-Miyaura coupling is often the method of choice, other palladium-catalyzed cross-coupling reactions, such as the Kumada, Negishi, and Stille couplings, offer alternative synthetic routes. A comparative study of these reactions for the synthesis of indole (B1671886) alkaloids highlighted that the success of each method can be highly substrate-dependent. nih.gov

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) as the organometallic partner. While powerful, the high reactivity of Grignard reagents can be incompatible with the acidic phenolic proton, necessitating a protection-deprotection sequence. uh.edu

Negishi Coupling: The Negishi coupling employs an organozinc reagent. Organozinc compounds are generally more functional group tolerant than Grignard reagents. uh.eduresearchgate.net

Stille Coupling: This method uses an organotin reagent (organostannane). Stille couplings are known for their excellent functional group tolerance and are often used in complex molecule synthesis. However, the toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks. researchgate.netorganic-chemistry.org

The following table provides a comparative analysis of these coupling methods for the synthesis of 4-(2-Fluoro-5-methylphenyl)phenol.

| Coupling Reaction | Organometallic Reagent | Advantages | Disadvantages |

| Suzuki-Miyaura | Organoboron | Commercially available, stable, low toxicity, broad functional group tolerance. | Slower reaction rates with some substrates. |

| Kumada | Organomagnesium | High reactivity, readily prepared reagents. | Low functional group tolerance (requires protection of the phenol). |

| Negishi | Organozinc | Good functional group tolerance, high reactivity. | Moisture sensitive, requires preparation of the organozinc reagent. |

| Stille | Organotin | Excellent functional group tolerance, mild reaction conditions. | Toxic reagents, difficult removal of tin byproducts. organic-chemistry.org |

For the synthesis of 4-(2-Fluoro-5-methylphenyl)phenol, the Suzuki-Miyaura coupling appears to be the most practical and environmentally benign option due to the stability and low toxicity of the boronic acid reagent and the tolerance of the phenolic hydroxyl group.

Chemo- and Regioselective Synthesis of Precursors to 4-(2-Fluoro-5-methylphenyl)phenol

The successful synthesis of the target molecule relies on the efficient and selective preparation of its key precursors.

Synthesis of 2-Fluoro-5-methylphenylboronic acid: This precursor can be synthesized from 4-bromo-2-fluorotoluene. The common route involves a lithium-halogen exchange followed by reaction with a trialkyl borate (B1201080) and subsequent acidic workup. The regioselectivity is controlled by the starting material, ensuring the correct placement of the fluoro, methyl, and boronic acid groups.

Synthesis of 4-Halophenols: 4-Halophenols, such as 4-bromophenol and 4-iodophenol, are commercially available. However, if a specific synthesis is required, regioselective halogenation of phenol (B47542) is a key step. Direct halogenation of phenol typically yields a mixture of ortho and para isomers. To achieve high para-selectivity, various strategies can be employed, such as using bulky halogenating agents or employing protecting groups to block the ortho positions. dtic.milresearchgate.net

Application of Green Chemistry Principles in 4-(2-Fluoro-5-methylphenyl)phenol Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comtaylorandfrancis.com For the synthesis of 4-(2-Fluoro-5-methylphenyl)phenol, several green chemistry principles can be applied.

Solvent Selection and Optimization for Sustainable Synthesis

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste generation. In the context of palladium-catalyzed cross-coupling reactions, traditional solvents such as toluene, dioxane, and DMF are effective but pose environmental and health concerns.

Recent research has focused on identifying greener solvent alternatives for reactions like the Suzuki-Miyaura coupling. digitellinc.comrsc.orgresearchgate.net Water is an ideal green solvent, and aqueous solvent systems have been successfully employed in many cross-coupling reactions. rsc.org Other sustainable solvent options include bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), as well as carbonate solvents.

The following table presents a selection of green solvents that could be considered for the Suzuki-Miyaura synthesis of 4-(2-Fluoro-5-methylphenyl)phenol.

| Solvent | Classification | Advantages |

| Water | Greenest | Non-toxic, non-flammable, readily available. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived | Higher boiling point and greater stability than THF, forms azeotrope with water for easy removal. |

| Cyclopentyl methyl ether (CPME) | Green | High boiling point, low peroxide formation, hydrophobic. |

| iso-Propyl Acetate (B1210297) (iPrOAc) | Recommended | Readily biodegradable, low toxicity. |

| Ethanol/Water | Bio-derived/Green | Renewable, low toxicity. |

The use of these greener solvents, potentially in combination with optimized catalyst systems that are effective in these media, can significantly reduce the environmental impact of the synthesis of 4-(2-Fluoro-5-methylphenyl)phenol.

Development of Heterogeneous and Recyclable Catalytic Systems

In the pursuit of more sustainable and economically viable synthetic processes, significant research efforts have been directed towards the development of heterogeneous and recyclable catalytic systems for Suzuki-Miyaura cross-coupling reactions. Homogeneous palladium catalysts, while highly active, suffer from challenges related to catalyst recovery and reuse, as well as potential contamination of the final product with residual palladium. Heterogeneous catalysts, where the active palladium species is immobilized on a solid support, offer a practical solution to these issues.

The development of these systems for the synthesis of fluorinated biaryl compounds, such as 4-(2-Fluoro-5-methylphenyl)phenol, is of particular interest due to the unique properties imparted by the fluorine atom. The synthesis of this target molecule would typically proceed via the Suzuki-Miyaura coupling of 2-fluoro-5-methylphenylboronic acid with a suitable 4-halophenol derivative (e.g., 4-bromophenol or 4-iodophenol).

Key Features of Heterogeneous Catalytic Systems:

Catalyst Support: A variety of materials are employed as supports for palladium, including polymers, silica, graphene, magnetic nanoparticles, and metal-organic frameworks (MOFs). mdpi.comrsc.org The choice of support can significantly influence the catalyst's activity, stability, and recyclability.

Palladium Source and Ligands: The catalytic system is typically prepared by immobilizing a palladium precursor, such as palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂), onto the support. In some cases, specific ligands are also incorporated to enhance the catalytic activity and stability.

Reaction Conditions: The Suzuki-Miyaura coupling reaction is generally carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), and in a suitable solvent system, which can range from organic solvents like toluene and dioxane to more environmentally friendly aqueous mixtures. researchgate.net

Catalyst Recyclability: A crucial advantage of heterogeneous catalysts is their potential for reuse. After the reaction is complete, the solid catalyst can be easily separated from the reaction mixture by filtration or, in the case of magnetic nanoparticles, by using an external magnet. organic-chemistry.org The recovered catalyst can then be used in subsequent reaction cycles, often with minimal loss of activity.

Detailed Research Findings:

While specific research articles detailing the synthesis of 4-(2-Fluoro-5-methylphenyl)phenol using heterogeneous and recyclable catalysts are not extensively available, the principles and performance of such systems can be illustrated through the extensive body of literature on the synthesis of analogous fluorinated biaryl compounds. mdpi.com

Research in this area focuses on optimizing the catalyst's performance by evaluating different supports, palladium loadings, reaction conditions, and the scope of substrates. For the synthesis of 4-(2-Fluoro-5-methylphenyl)phenol, a hypothetical yet representative study might involve a palladium-on-carbon (Pd/C) catalyst or palladium nanoparticles supported on a polymer resin.

The performance of such a catalyst would be evaluated based on the yield of the desired product and the catalyst's ability to be recycled and reused multiple times without a significant drop in its catalytic efficiency. The following data tables illustrate the typical findings from such an investigation.

Table 1: Optimization of Reaction Conditions for the Synthesis of 4-(2-Fluoro-5-methylphenyl)phenol using a Heterogeneous Palladium Catalyst

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1 mol% Pd/C | K₂CO₃ | Toluene/H₂O | 80 | 12 | 78 |

| 2 | 1 mol% Pd/C | K₃PO₄ | Toluene/H₂O | 80 | 12 | 85 |

| 3 | 1 mol% Pd/C | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 8 | 92 |

| 4 | 0.5 mol% Pd/C | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 8 | 90 |

| 5 | 1 mol% Pd-Polymer | K₃PO₄ | Ethanol/H₂O | 80 | 10 | 88 |

This table is illustrative and compiled based on typical results for similar Suzuki-Miyaura reactions found in the literature.

Table 2: Recyclability of a Heterogeneous Palladium Catalyst in the Synthesis of 4-(2-Fluoro-5-methylphenyl)phenol

| Cycle | Yield (%) |

| 1 | 92 |

| 2 | 91 |

| 3 | 90 |

| 4 | 88 |

| 5 | 87 |

This table is illustrative and demonstrates the typical performance of a recyclable heterogeneous catalyst over multiple uses.

The data indicates that heterogeneous palladium catalysts can be highly effective for the synthesis of fluorinated biaryl phenols. Optimization of the base, solvent, and temperature is crucial for achieving high yields. Furthermore, the ability to recycle the catalyst for multiple runs with only a minor decrease in activity highlights the economic and environmental benefits of these systems. The slight decrease in yield upon recycling can be attributed to factors such as mechanical loss of the catalyst during recovery and gradual deactivation or leaching of the palladium. mdpi.com

The development of robust and highly active heterogeneous catalysts continues to be an important area of research, with a focus on creating systems that offer high turnover numbers (TONs) and turnover frequencies (TOFs), minimal metal leaching, and broad applicability to a wide range of substrates. The application of these advanced catalytic systems to the synthesis of specific compounds like 4-(2-Fluoro-5-methylphenyl)phenol is a key step towards more sustainable chemical manufacturing.

High Resolution Spectroscopic Characterization Methodologies for 4 2 Fluoro 5 Methylphenyl Phenol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 4-(2-Fluoro-5-methylphenyl)phenol

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. For 4-(2-fluoro-5-methylphenyl)phenol, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is necessary to assign all proton and carbon signals and to establish through-bond and through-space connectivities.

The ¹H NMR spectrum of 4-(2-fluoro-5-methylphenyl)phenol is anticipated to exhibit a series of signals in the aromatic region, corresponding to the seven protons on the two phenyl rings, a singlet for the methyl group, and a broad singlet for the phenolic hydroxyl group. The chemical shifts and coupling patterns of the aromatic protons are influenced by the electronic effects of the hydroxyl, fluoro, and methyl substituents. The hydroxyl group, being an electron-donating group, will shield the ortho and para protons, causing them to appear at a lower chemical shift (upfield). Conversely, the fluorine atom, being an electron-withdrawing group, will deshield the adjacent protons, shifting them to a higher chemical shift (downfield).

The ¹³C NMR spectrum will display signals for all 13 unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are also influenced by the substituents. The carbon bearing the hydroxyl group (C-4') and the carbon bearing the fluorine atom (C-2) will be significantly affected, with the former being shielded and the latter being deshielded. The carbon signals will also exhibit splitting due to coupling with the fluorine atom (¹JCF, ²JCF, ³JCF).

Predicted ¹H NMR Data for 4-(2-Fluoro-5-methylphenyl)phenol

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-3 | 7.10 - 7.20 | dd | J = 8.5, 2.0 |

| H-4 | 6.95 - 7.05 | t | J = 8.5 |

| H-6 | 7.25 - 7.35 | dd | J = 8.5, 2.0 |

| H-2' | 7.30 - 7.40 | d | J = 8.5 |

| H-3' | 6.80 - 6.90 | d | J = 8.5 |

| H-5' | 6.80 - 6.90 | d | J = 8.5 |

| H-6' | 7.30 - 7.40 | d | J = 8.5 |

| -CH₃ | 2.30 - 2.40 | s | - |

| -OH | 4.50 - 5.50 | br s | - |

Predicted ¹³C NMR Data for 4-(2-Fluoro-5-methylphenyl)phenol

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted C-F Coupling (Hz) |

| C-1 | 130 - 135 | ²JCF ≈ 15-25 |

| C-2 | 155 - 160 (d) | ¹JCF ≈ 240-250 |

| C-3 | 115 - 120 (d) | ²JCF ≈ 20-25 |

| C-4 | 128 - 132 (d) | ³JCF ≈ 5-10 |

| C-5 | 135 - 140 | - |

| C-6 | 125 - 130 (d) | ³JCF ≈ 5-10 |

| C-1' | 125 - 130 | - |

| C-2' | 130 - 135 | - |

| C-3' | 115 - 120 | - |

| C-4' | 150 - 155 | - |

| C-5' | 115 - 120 | - |

| C-6' | 130 - 135 | - |

| -CH₃ | 20 - 22 | - |

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a crucial technique for the characterization of 4-(2-fluoro-5-methylphenyl)phenol. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR detection. wikipedia.org The chemical shift of the fluorine atom is highly sensitive to its electronic environment. For an aryl fluoride (B91410), the chemical shift is expected to be in the range of -100 to -140 ppm relative to a standard such as CFCl₃. colorado.eduthermofisher.com The fluorine signal will appear as a multiplet due to coupling with the neighboring aromatic protons (ortho, meta, and para H-F couplings).

Predicted ¹⁹F NMR Data for 4-(2-Fluoro-5-methylphenyl)phenol

| Fluorine Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted H-F Coupling Constants (Hz) |

| F-2 | -115 to -125 | ddd | ³JHF ≈ 8-10 (to H-3), ⁴JHF ≈ 5-7 (to H-4), ⁴JHF ≈ 2-4 (to H-6) |

While 1D NMR provides essential information, 2D NMR experiments are indispensable for the complete and unambiguous assignment of the complex spectra of 4-(2-fluoro-5-methylphenyl)phenol.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network within the two aromatic rings. For instance, correlations would be observed between H-3 and H-4, and between H-4 and H-6 on the fluorinated ring. Similarly, correlations between adjacent protons on the phenolic ring would be visible.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would allow for the direct assignment of the protonated carbons by correlating the proton signals with their attached carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing the connectivity between the two phenyl rings and the positions of the substituents. Long-range correlations (2-3 bonds) between protons and carbons would be observed. For example, the methyl protons would show correlations to C-4, C-5, and C-6. Protons on one ring would show correlations to carbons on the other ring, confirming the biphenyl (B1667301) linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of nuclei. NOESY would be particularly useful in confirming the relative orientation of the two phenyl rings. For instance, correlations between protons on the two different rings that are close in space would be observed.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis of 4-(2-Fluoro-5-methylphenyl)phenol

FTIR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of 4-(2-fluoro-5-methylphenyl)phenol is expected to show characteristic absorption bands for the O-H, C-H, C=C, C-O, and C-F bonds. Analysis of these vibrational modes can confirm the presence of the key functional groups. sigmaaldrich.comspectrabase.comacs.org

Predicted FTIR Data for 4-(2-Fluoro-5-methylphenyl)phenol

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenolic) | 3200 - 3600 | Broad, Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic, -CH₃) | 2850 - 3000 | Medium |

| C=C stretch (aromatic ring) | 1450 - 1600 | Medium to Strong |

| C-O stretch (phenolic) | 1200 - 1260 | Strong |

| C-F stretch | 1100 - 1200 | Strong |

| O-H bend (phenolic) | 1310 - 1390 | Medium |

| C-H bend (out-of-plane) | 750 - 900 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis of 4-(2-Fluoro-5-methylphenyl)phenol

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For 4-(2-fluoro-5-methylphenyl)phenol (C₁₃H₁₁FO), the calculated exact mass can be compared with the experimentally determined mass to confirm its molecular formula.

Calculated Exact Mass for C₁₃H₁₁FO:

Monoisotopic Mass: 202.08448 u

In addition to providing the molecular formula, HRMS with techniques like electron ionization (EI) or electrospray ionization (ESI) coupled with collision-induced dissociation (CID) can provide valuable information about the molecule's structure through the analysis of its fragmentation patterns. The fragmentation of biphenyls often involves the cleavage of the bond connecting the two rings, as well as the loss of substituents.

Predicted Fragmentation Pathways for 4-(2-Fluoro-5-methylphenyl)phenol:

Loss of a methyl radical (-•CH₃): This would lead to a fragment ion at m/z 187.

Cleavage of the biphenyl bond: This could result in fragment ions corresponding to the fluoromethylphenyl cation (m/z 109) and the hydroxyphenyl radical, or the fluoromethylphenyl radical and the hydroxyphenyl cation (m/z 93).

Loss of CO: The phenolic ring can undergo rearrangement and lose a molecule of carbon monoxide, a common fragmentation for phenols.

Loss of HF: Elimination of a hydrogen fluoride molecule is another potential fragmentation pathway for fluorinated aromatic compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis of 4-(2-Fluoro-5-methylphenyl)phenol

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to an excited state. researchgate.net For conjugated systems like 4-(2-fluoro-5-methylphenyl)phenol, the primary electronic transitions are π → π*. The biphenyl system constitutes the chromophore, and the substituents (-OH, -F, -CH₃) act as auxochromes, which can modify the wavelength and intensity of the absorption maxima (λmax).

The hydroxyl group, being a strong auxochrome, is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted biphenyl. The fluorine and methyl groups will have a smaller effect on the absorption spectrum. The spectrum is likely to show two main absorption bands, one corresponding to the E2-band (around 200-220 nm) and a more informative K-band (around 240-280 nm) arising from the conjugated biphenyl system.

Predicted UV-Vis Absorption Data for 4-(2-Fluoro-5-methylphenyl)phenol (in Ethanol)

| Transition | Predicted λmax (nm) | Origin |

| E2-band | ~ 210 | Benzene ring electronic transitions |

| K-band | ~ 260 | π → π* transition of the conjugated biphenyl system |

Single Crystal X-Ray Diffraction (SC-XRD) for Solid-State Structural Elucidation of 4-(2-Fluoro-5-methylphenyl)phenol

Detailed research findings and data tables regarding the single-crystal X-ray diffraction analysis of 4-(2-Fluoro-5-methylphenyl)phenol are not available in the reviewed scientific literature.

Theoretical and Computational Investigations of 4 2 Fluoro 5 Methylphenyl Phenol

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Conformational Analysis of 4-(2-Fluoro-5-methylphenyl)phenol

Density Functional Theory (DFT) serves as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the investigation of molecular systems. For 4-(2-Fluoro-5-methylphenyl)phenol, DFT calculations would be instrumental in determining its ground-state electronic structure and optimized molecular geometry.

Furthermore, DFT calculations can provide valuable information about the electronic properties of the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the resulting HOMO-LUMO gap, are indicative of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests a higher propensity for chemical reactions. Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Table 1: Predicted Geometrical Parameters of 4-(2-Fluoro-5-methylphenyl)phenol from DFT Calculations

| Parameter | Predicted Value |

| C-C bond length (inter-ring) | 1.485 Å |

| C-F bond length | 1.352 Å |

| O-H bond length | 0.965 Å |

| Dihedral Angle (C-C-C-C inter-ring) | 45.8° |

| C-C-C bond angle (phenyl ring) | ~120° |

Note: The values in this table are illustrative and represent typical outcomes from DFT calculations for similar biphenyl (B1667301) compounds.

Ab Initio Methods for Quantum Mechanical Analysis of 4-(2-Fluoro-5-methylphenyl)phenol

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a higher level of theory and can be used to validate DFT results or to study systems where DFT may be less reliable. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, particularly CCSD(T), provide highly accurate descriptions of electron correlation effects.

For 4-(2-Fluoro-5-methylphenyl)phenol, ab initio calculations would be particularly useful for obtaining a precise understanding of non-covalent interactions, such as intramolecular hydrogen bonding, which may exist between the hydroxyl group and the fluorine atom. These interactions can significantly influence the conformational preferences and reactivity of the molecule. While computationally more demanding than DFT, ab initio methods would provide benchmark data for the electronic energy and structural parameters of the molecule.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Landscapes of 4-(2-Fluoro-5-methylphenyl)phenol

While quantum mechanical methods provide insights into static molecular properties, Molecular Dynamics (MD) simulations are essential for exploring the dynamic behavior of 4-(2-Fluoro-5-methylphenyl)phenol in a condensed phase, such as in a solvent or a biological environment. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes over time.

An MD simulation of 4-(2-Fluoro-5-methylphenyl)phenol would involve placing the molecule in a simulation box with a chosen solvent, such as water or dimethyl sulfoxide (B87167) (DMSO). The simulation would track the trajectory of each atom over a period of nanoseconds or even microseconds. Analysis of these trajectories can reveal the accessible conformational space, the flexibility of the molecule, and the dynamics of the inter-ring rotation. Key parameters to analyze from an MD simulation include the root-mean-square deviation (RMSD) to assess structural stability and the radial distribution function (RDF) to understand the solvation structure around the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling Frameworks for 4-(2-Fluoro-5-methylphenyl)phenol and its Analogues (Theoretical Foundations)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or a physical property. The theoretical foundation of QSAR lies in the principle that the structure of a molecule dictates its properties. For 4-(2-Fluoro-5-methylphenyl)phenol and its analogues, a QSAR study would involve several key steps.

First, a dataset of structurally similar compounds with known activities would be compiled. Next, a variety of molecular descriptors would be calculated for each compound. These descriptors quantify different aspects of the molecular structure and can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, molecular connectivity indices.

3D descriptors: van der Waals volume, solvent-accessible surface area.

Electronic descriptors: Dipole moment, HOMO/LUMO energies.

Lipophilic descriptors: LogP.

Finally, a mathematical model would be developed using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to establish a relationship between the descriptors and the observed activity. Such a model could then be used to predict the activity of new, unsynthesized analogues of 4-(2-Fluoro-5-methylphenyl)phenol.

Table 2: Relevant Molecular Descriptors for QSAR Analysis of 4-(2-Fluoro-5-methylphenyl)phenol Analogues

| Descriptor Class | Example Descriptors |

| Constitutional | Molecular Weight, Number of Aromatic Rings |

| Topological | Balaban J index, Kier & Hall connectivity indices |

| Geometrical | Molecular Surface Area, Molecular Volume |

| Electronic | Dipole Moment, HOMO-LUMO Gap |

| Lipophilic | LogP (octanol-water partition coefficient) |

Prediction of Spectroscopic Parameters via Computational Methods for Validation and Interpretation

Computational methods can be employed to predict various spectroscopic parameters for 4-(2-Fluoro-5-methylphenyl)phenol, which can then be used to validate and interpret experimental spectra.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of the molecule. These computed frequencies can be scaled by an appropriate factor to account for anharmonicity and basis set limitations, aiding in the assignment of experimental IR bands. Key vibrational modes for this molecule would include the O-H stretch, C-F stretch, and aromatic C-H stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These predicted NMR spectra can be invaluable for structural elucidation and for confirming the identity of the synthesized compound.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) by calculating the excitation energies and oscillator strengths of the electronic transitions. This would provide insight into the electronic structure and the nature of the molecular orbitals involved in the absorption of light.

Table 3: Predicted Spectroscopic Data for 4-(2-Fluoro-5-methylphenyl)phenol

| Spectroscopy | Parameter | Predicted Value |

| IR | O-H stretch | ~3600 cm⁻¹ |

| IR | C-F stretch | ~1250 cm⁻¹ |

| ¹H NMR | OH proton | 9.5 ppm |

| ¹³C NMR | C-OH carbon | 155 ppm |

| UV-Vis | λmax | 275 nm |

Note: The values in this table are illustrative and represent typical outcomes from computational spectroscopic predictions for similar phenolic compounds.

Chemical Reactivity and Transformation Studies of 4 2 Fluoro 5 Methylphenyl Phenol

Investigation of Electrophilic Aromatic Substitution Patterns on the 4-(2-Fluoro-5-methylphenyl)phenol Core

The phenolic hydroxyl group is a powerful activating group and, along with the methyl group, directs incoming electrophiles to specific positions on the aromatic rings. byjus.comlibretexts.org The fluorine atom, being an electronegative yet ortho, para-directing halogen, also influences the regioselectivity of these reactions.

The hydroxyl group strongly activates the phenolic ring (the ring to which it is attached) towards electrophilic attack, primarily at the positions ortho and para to it. In the case of 4-(2-Fluoro-5-methylphenyl)phenol, the para position is occupied by the other phenyl ring. Therefore, electrophilic substitution is anticipated to occur at the positions ortho to the hydroxyl group.

The other phenyl ring is activated by the methyl group and deactivated by the fluorine atom's inductive effect, although the fluorine's lone pairs can participate in resonance, directing ortho and para. The interplay of these electronic effects determines the precise pattern of substitution.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 4-(2-Fluoro-5-methylphenyl)phenol

| Electrophilic Reagent | Predicted Major Product(s) | Rationale |

| Dilute HNO₃ | 2-Nitro-4-(2-fluoro-5-methylphenyl)phenol and/or 4-(2-Fluoro-5-methyl-x-nitrophenyl)phenol | The powerful activating effect of the hydroxyl group directs nitration to its ortho positions. byjus.com Nitration on the other ring is also possible, influenced by the directing effects of the methyl and fluoro groups. |

| Br₂ in CCl₄ | 2-Bromo-4-(2-fluoro-5-methylphenyl)phenol | Halogenation of phenols is typically rapid and occurs at the positions ortho and para to the hydroxyl group. byjus.com |

| SO₃ in H₂SO₄ | 4-(2-Fluoro-5-methylphenyl)phenol-2-sulfonic acid | Sulfonation is reversible and often favors the thermodynamically more stable product. The position ortho to the hydroxyl group is a likely site. |

| CH₃Cl, AlCl₃ (Friedel-Crafts Alkylation) | Complex mixture expected | Friedel-Crafts reactions on phenols can be complicated by the coordination of the Lewis acid with the phenolic oxygen. Alkylation may occur on either ring. |

Nucleophilic Reactions Involving the Phenolic Hydroxyl Group of 4-(2-Fluoro-5-methylphenyl)phenol

The phenolic hydroxyl group is a key site for nucleophilic reactions, allowing for the synthesis of a variety of derivatives such as ethers and esters. These reactions typically proceed via the formation of a more nucleophilic phenoxide ion in the presence of a base.

A common transformation is the Williamson ether synthesis, where the phenoxide reacts with an alkyl halide to form an ether. Similarly, esterification can be achieved by reacting the phenol (B47542) with an acyl halide or an acid anhydride, often in the presence of a base like pyridine.

Table 2: Examples of Nucleophilic Reactions at the Phenolic Hydroxyl Group

| Reagent | Reaction Type | Product Structure |

| CH₃I, K₂CO₃ | Etherification | 1-(4-Methoxyphenyl)-2-fluoro-5-methylbenzene |

| (CH₃CO)₂O, Pyridine | Esterification | 4-(2-Fluoro-5-methylphenyl)phenyl acetate (B1210297) |

| Benzyl bromide, NaH | Etherification | 1-(4-(Benzyloxy)phenyl)-2-fluoro-5-methylbenzene |

Oxidation and Reduction Pathways of 4-(2-Fluoro-5-methylphenyl)phenol

Phenols are susceptible to oxidation, which can lead to a range of products depending on the oxidizing agent and reaction conditions. libretexts.org Mild oxidation can result in the formation of dimers or polymers through radical coupling. Stronger oxidizing agents can lead to the formation of quinones. libretexts.org For 4-(2-Fluoro-5-methylphenyl)phenol, oxidation could potentially yield a benzoquinone derivative. The primary step in the oxidation of phenols often involves the formation of a phenoxyl radical. acs.org

Conversely, the aromatic rings of 4-(2-Fluoro-5-methylphenyl)phenol are generally resistant to reduction under standard conditions. However, under high pressure and temperature, and in the presence of a suitable catalyst (e.g., Rhodium on carbon), catalytic hydrogenation of the aromatic rings to form cyclohexyl derivatives is feasible. The reduction of the phenolic ring is generally more facile than the other ring.

Table 3: Potential Oxidation and Reduction Products

| Reaction Condition | Potential Product(s) |

| [O], mild (e.g., air, base) | Dimeric and polymeric products via radical coupling |

| Strong oxidizing agent (e.g., CrO₃) | Potentially a substituted benzoquinone |

| H₂, Rh/C, high pressure/temp | 4-(2-Fluoro-5-methylcyclohexyl)cyclohexanol |

Catalyst-Mediated Transformations and Functionalization Strategies of 4-(2-Fluoro-5-methylphenyl)phenol

Catalyst-mediated reactions, particularly transition-metal-catalyzed cross-coupling reactions, are powerful tools for the functionalization of aromatic compounds. The C-F and C-O bonds in 4-(2-Fluoro-5-methylphenyl)phenol present opportunities for such transformations, although the C-F bond is generally robust. The phenolic hydroxyl group can be converted into a triflate (-OTf) group, which is an excellent leaving group for palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig amination reactions.

Furthermore, directed C-H activation, guided by the phenolic oxygen, can enable the introduction of new functional groups at specific positions, typically ortho to the hydroxyl group.

Table 4: Catalyst-Mediated Functionalization Strategies

| Reaction Type | Reagents | Potential Product |

| Suzuki Coupling (of the corresponding triflate) | Arylboronic acid, Pd catalyst, base | Aryl-substituted 4-(2-fluoro-5-methylphenyl)benzene derivatives |

| Buchwald-Hartwig Amination (of the corresponding triflate) | Amine, Pd catalyst, base | N-Aryl or N-alkyl derivatives of 4-(2-fluoro-5-methylphenyl)aniline |

| Directed C-H Olefination | Alkene, Pd catalyst, oxidant | Olefinated derivative at the position ortho to the hydroxyl group |

Derivatization Strategies for Expanding the Chemical Space of 4-(2-Fluoro-5-methylphenyl)phenol

Expanding the chemical space around the 4-(2-Fluoro-5-methylphenyl)phenol core is crucial for applications in drug discovery and materials science. Derivatization can be achieved through a multitude of reactions targeting different parts of the molecule.

Besides the reactions of the hydroxyl group mentioned earlier, the aromatic rings can be further functionalized. For instance, the methyl group can be a handle for further reactions. It can be halogenated using reagents like N-bromosuccinimide (NBS) under radical conditions to form a benzylic bromide, which is a versatile intermediate for introducing a wide range of functional groups.

Table 5: Derivatization Approaches for 4-(2-Fluoro-5-methylphenyl)phenol

| Target Site | Reaction Type | Reagents | Resulting Intermediate/Product |

| Phenolic OH | Silylation | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | Silyl (B83357) ether protected phenol |

| Aromatic Ring | Formylation (Vilsmeier-Haack) | POCl₃, DMF | Formylated derivative, likely ortho to the hydroxyl group |

| Methyl Group | Radical Halogenation | NBS, Benzoyl peroxide | 4-(2-Fluoro-5-(bromomethyl)phenyl)phenol |

| Aromatic Ring | Borylation | Bis(pinacolato)diboron, Ir catalyst | Borylated derivative for subsequent Suzuki couplings |

Design and Synthesis of Derivatives and Analogues of 4 2 Fluoro 5 Methylphenyl Phenol

Systematic Structural Modification Strategies of the 4-(2-Fluoro-5-methylphenyl)phenol Scaffold

The molecular architecture of 4-(2-Fluoro-5-methylphenyl)phenol presents multiple avenues for systematic structural modification. These strategies are aimed at modulating the compound's physicochemical and potential biological properties through targeted chemical changes. The core scaffold consists of two phenyl rings linked by a single bond, with a hydroxyl group, a fluorine atom, and a methyl group at specific positions. Key modification strategies would likely focus on these three key areas: the phenolic hydroxyl group, the aromatic rings, and the substituents.

Modification of the Phenolic Hydroxyl Group: The hydroxyl group is a primary site for modification. It can be converted into a variety of other functional groups to alter polarity, hydrogen bonding capability, and metabolic stability. Common modifications include:

Etherification: Reaction with alkyl halides or other electrophiles can yield ethers, which would cap the hydrogen-bonding donor ability of the phenol (B47542).

Esterification: Acylation with acid chlorides or anhydrides would produce esters, which can act as prodrugs that are hydrolyzed in vivo to release the parent phenol.

Bioisosteric Replacement: The hydroxyl group could be replaced with other functional groups that are sterically and electronically similar, such as an amine, thiol, or a small acidic heterocycle like a tetrazole.

Modification of the Aromatic Rings: The two phenyl rings provide a large surface area that can be modified to explore structure-activity relationships.

Introduction of Additional Substituents: Electrophilic aromatic substitution reactions could introduce a range of substituents (e.g., nitro, halogen, acyl groups) onto either ring, provided the existing groups' directing effects are considered.

Ring Variation: One or both of the phenyl rings could be replaced with heterocyclic rings (e.g., pyridine, pyrimidine, thiophene) to introduce heteroatoms, alter electronic properties, and create novel intellectual property.

Modification of the Existing Substituents: The fluorine and methyl groups can also be the focus of modification.

Fluorine Atom: While synthetically challenging to modify directly, its position could be moved around the ring in a de novo synthesis of an analogue. Alternatively, it could be replaced with other halogen atoms (Cl, Br) or a trifluoromethyl group to systematically probe the effects of electronegativity and size.

Methyl Group: The methyl group can be oxidized to a hydroxymethyl, aldehyde, or carboxylic acid group, introducing new points for functionalization. It could also be replaced by other alkyl groups of varying sizes (e.g., ethyl, isopropyl) to probe steric effects.

Exploration of Substituent Effects on Theoretical Properties and Reactivity of 4-(2-Fluoro-5-methylphenyl)phenol Analogues

The introduction of new substituents to the 4-(2-Fluoro-5-methylphenyl)phenol scaffold would be expected to have a profound impact on its theoretical properties, such as electronic distribution, lipophilicity, and reactivity. These properties are critical in determining how the molecule interacts with biological systems.

Electronic Effects: The electronic nature of a substituent, whether it is electron-donating or electron-withdrawing, can alter the electron density of the aromatic rings and the acidity of the phenolic hydroxyl group.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), or trifluoromethyl (-CF3) would decrease the electron density on the aromatic rings and increase the acidity (lower the pKa) of the phenolic hydroxyl group.

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH3) or amino (-NH2) would increase the electron density on the rings and decrease the acidity (raise the pKa) of the phenol.

Lipophilicity: Lipophilicity, often estimated by the logarithm of the octanol-water partition coefficient (logP), is a crucial parameter for properties like cell membrane permeability. The addition of different functional groups can systematically tune this value.

Increasing Lipophilicity: Introducing hydrophobic groups like longer alkyl chains, additional aromatic rings, or halogens would increase the logP value.

Decreasing Lipophilicity: Adding polar groups like hydroxyls, amines, or carboxylic acids would decrease the logP value.

A hypothetical exploration of these effects is presented in the table below:

| Substituent (at position 4' of the phenolic ring) | Electronic Effect | Predicted pKa Change of Phenol | Predicted logP Change |

| -H (parent) | Neutral | Reference | Reference |

| -NO2 | Strong EWG | Decrease | Increase |

| -CN | Moderate EWG | Decrease | Slight Increase |

| -Cl | Weak EWG | Slight Decrease | Increase |

| -OCH3 | Moderate EDG | Increase | Slight Increase |

| -NH2 | Strong EDG | Increase | Decrease |

| -COOH | EWG (ionized: EDG) | Decrease | Decrease |

Reactivity: The substituents also influence the chemical reactivity of the molecule, particularly for further synthetic modifications. For example, the presence of strong activating groups (like -OCH3) would facilitate further electrophilic aromatic substitution on that ring, while deactivating groups (like -NO2) would hinder it.

Development of Libraries of 4-(2-Fluoro-5-methylphenyl)phenol Analogues for Future Research Applications

To efficiently explore the chemical space around the 4-(2-Fluoro-5-methylphenyl)phenol scaffold, the development of a compound library through combinatorial or parallel synthesis would be a powerful strategy. A library would consist of a systematic collection of related analogues where specific parts of the molecule are varied.

A potential library design could be based on a modular approach, with three points of diversity (R1, R2, and R3) as illustrated below:

R1 (Modification of the hydroxyl group): This position could be diversified by creating a series of ethers and esters.

R2 (Substitution on the phenolic ring): This could involve introducing a small set of diverse substituents at the positions ortho or meta to the hydroxyl group.

R3 (Modification of the methyl group): This could involve a small set of analogues where the methyl group is replaced by other small alkyl groups.

An example of a small, focused library based on this design is shown in the table below:

| Compound ID | R1 (at position 1) | R2 (at position 3') | R3 (at position 5) |

| Lib-001 | -OH (parent) | -H | -CH3 (parent) |

| Lib-002 | -OCH3 | -H | -CH3 |

| Lib-003 | -OCOCH3 | -H | -CH3 |

| Lib-004 | -OH | -Cl | -CH3 |

| Lib-005 | -OH | -F | -CH3 |

| Lib-006 | -OH | -H | -CH2CH3 |

| Lib-007 | -OCH3 | -Cl | -CH3 |

| Lib-008 | -OCOCH3 | -H | -CH2CH3 |

Such a library, even of a modest size, would provide a valuable tool for screening against various biological targets to identify initial hits for drug discovery programs or to develop chemical probes for studying biological pathways.

Stereochemical Considerations and Enantioselective Synthesis Approaches in Analogue Development

A key stereochemical feature of substituted biphenyls like 4-(2-Fluoro-5-methylphenyl)phenol is the potential for atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond. In this case, rotation around the bond connecting the two phenyl rings may be restricted if bulky substituents are present at the ortho positions.

The parent compound, 4-(2-Fluoro-5-methylphenyl)phenol, has a fluorine atom at one ortho position, which is relatively small. Therefore, it is unlikely to exist as stable, separable atropisomers at room temperature. However, the introduction of larger substituents at the other ortho positions (positions 3, 6, or 3' of the biphenyl (B1667301) system) could create a significant energy barrier to rotation, leading to the formation of stable atropisomers.

For example, if a bulky group like an isopropyl or a phenyl group were introduced at the 3-position of the phenolic ring, the resulting molecule could be chiral and exist as a pair of enantiomers.

Enantioselective Synthesis Approaches: Should stable atropisomers be formed in an analogue, it would be crucial to separate them or to develop an enantioselective synthesis to obtain a single enantiomer, as the two atropisomers could have different biological activities and safety profiles. Common strategies for enantioselective synthesis of atropisomeric biphenyls include:

Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary could be temporarily attached to the molecule to direct the stereochemical outcome of the key bond-forming reaction (e.g., a Suzuki coupling to form the biphenyl linkage). The auxiliary is then removed in a later step.

Asymmetric Catalysis: A chiral catalyst, typically based on a transition metal complex with a chiral ligand, could be used to catalyze the C-C bond formation between the two aromatic rings in an enantioselective manner.

Resolution: If a racemic mixture of atropisomers is formed, it could be separated (resolved) by various techniques, such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent followed by separation and removal of the resolving agent.

The consideration of atropisomerism is a critical aspect of the advanced design of analogues of 4-(2-Fluoro-5-methylphenyl)phenol, particularly when exploring modifications close to the axis of rotation.

Exploration of Potential Research Applications of 4 2 Fluoro 5 Methylphenyl Phenol in Advanced Materials Science

Utilization as a Monomer or Building Block in Polymer Chemistry Research

The structure of 4-(2-Fluoro-5-methylphenyl)phenol makes it an excellent candidate as a monomer for the synthesis of high-performance aromatic polymers, such as poly(aryl ether ketone)s (PAEKs). researchgate.netnih.gov These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, medical, and chemical processing industries. researchgate.net

The synthesis of such polymers typically proceeds via nucleophilic aromatic substitution polycondensation. In this process, a bisphenol monomer (or a substituted monophenol to act as an end-capper or to introduce specific functionalities) reacts with an activated aromatic dihalide, such as 4,4′-difluorobenzophenone, in the presence of a weak base. researchgate.net The phenolic hydroxyl group of 4-(2-Fluoro-5-methylphenyl)phenol provides the necessary nucleophilicity to participate in this ether linkage-forming reaction.

The incorporation of this specific monomer is hypothesized to impart several desirable properties to the resulting polymer:

Enhanced Solubility and Processability : The presence of the methyl group on the phenyl ring can disrupt the close packing of polymer chains. This disruption is expected to decrease the polymer's crystallinity, which in turn can improve its solubility in organic solvents, a common challenge in processing rigid-rod polymers. researchgate.netnih.gov

Improved Thermal and Mechanical Properties : The rigid biphenyl (B1667301) unit would contribute to a high glass transition temperature (Tg) and excellent thermal stability. researchgate.net

Modified Electronic Characteristics : The electronegative fluorine atom can alter the electronic properties of the polymer, potentially enhancing its dielectric performance and resistance to oxidative degradation.

Table 1: Predicted Influence of 4-(2-Fluoro-5-methylphenyl)phenol as a Monomer on Polymer Properties

| Structural Feature of Monomer | Expected Effect on Polymer Property | Rationale |

| Biphenyl Core | High thermal stability, high modulus | The inherent rigidity of the aromatic backbone restricts chain motion and enhances intermolecular forces. nih.govresearchgate.net |

| Methyl Group (-CH₃) | Increased solubility, decreased crystallinity | Acts as a pendant group that disrupts chain packing, lowering the energy required for dissolution. researchgate.net |

| Fluoro Group (-F) | Enhanced thermal stability, chemical resistance, modified dielectric properties | The strong carbon-fluorine bond increases stability, and the high electronegativity of fluorine lowers electron density in the aromatic ring. nih.gov |

| Hydroxyl Group (-OH) | Polymerization site | Enables reaction with activated halides to form the ether linkages that constitute the polymer backbone. researchgate.net |

Investigation into its Role in Liquid Crystal Chemistry and Theoretical Mesophase Behavior

Molecules that exhibit liquid crystalline (LC) behavior, or mesophases, typically possess a rigid, anisotropic core structure. The substituted biphenyl structure of 4-(2-Fluoro-5-methylphenyl)phenol provides the fundamental rigidity characteristic of a mesogen, the basic unit of a liquid crystal. nih.gov

While the compound itself is unlikely to be a liquid crystal, it serves as a valuable theoretical scaffold for designing new mesogenic materials. To induce liquid crystallinity, the core structure would likely require modification, typically by attaching a flexible alkyl chain to one end and a polar group to the other. For instance, the phenolic hydroxyl group could be esterified with a 4-alkoxybenzoic acid. This would create a classic rod-like molecule with the necessary structural anisotropy to form nematic or smectic phases. nih.gov

In such a designed mesogen, the substituents on the central biphenyl core would play a crucial role:

The lateral methyl group would influence the intermolecular spacing, potentially lowering the melting point and affecting the clearing point (the temperature at which the LC phase transitions to an isotropic liquid).

The lateral fluoro group is of particular interest due to its strong dipole moment. This can significantly impact the dielectric anisotropy of the material, a key parameter for the performance of liquid crystal displays (LCDs).

Theoretical studies, often employing Density Functional Theory (DFT), can predict the geometric and thermal properties of such conceptual molecules, helping to correlate molecular structure with mesophase behavior before undertaking complex synthesis. nih.gov

Table 2: Conceptual Design of a Liquid Crystal from 4-(2-Fluoro-5-methylphenyl)phenol

| Modification / Structural Feature | Role in Liquid Crystal Formation | Example of Influence |

| Core: 4-(2-Fluoro-5-methylphenyl)phenol | Provides molecular rigidity and anisotropy | The biphenyl unit is a common core in many known liquid crystal materials. |

| Terminal Group (Conceptual): Add flexible alkyl chain (e.g., -OC₈H₁₇) | Promotes mesophase formation over a useful temperature range by lowering the melting point. | The length of the alkyl chain influences the type of mesophase (e.g., longer chains favor smectic phases). nih.gov |

| Linking Group (Conceptual): Ester linkage (-COO-) | Connects the core to terminal groups, contributing to the overall linearity and polarity. | Ester linkages are widely used and provide thermal and chemical stability. nih.gov |

| Lateral Substituent: Fluoro group (-F) | Influences dielectric anisotropy, viscosity, and clearing temperature. | A lateral fluorine can induce a strong transverse dipole moment, affecting the material's response to an electric field. nih.gov |

| Lateral Substituent: Methyl group (-CH₃) | Affects molecular packing and broadens the mesophase range. | Increases the separation between molecules, which can lower transition temperatures. nih.gov |

Conceptual Integration into Organic Electronic Materials and Optoelectronic Devices

The field of organic electronics relies on semiconducting materials built from π-conjugated organic molecules for applications in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Fluorinated aromatic compounds are particularly sought after in this area. nih.gov

The introduction of fluorine atoms into an organic molecule can profoundly and beneficially alter its electronic properties:

Energy Level Tuning : Due to its high electronegativity, fluorine lowers the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Lowering the HOMO level can improve the material's stability in air by making it more resistant to oxidation. nih.gov

Enhanced Intermolecular Interactions : Fluorine can participate in non-covalent interactions, such as C-H···F and F···F contacts, which can influence the solid-state packing of the molecules. This molecular organization is critical for efficient charge transport in thin films.

4-(2-Fluoro-5-methylphenyl)phenol can be envisioned as a key building block for more complex organic semiconductors. The phenolic -OH group provides a convenient handle for synthetic elaboration, allowing it to be coupled with other aromatic units via reactions like Suzuki or Buchwald-Hartwig coupling to extend the π-conjugated system. By incorporating this fluorinated biphenyl moiety, materials scientists can fine-tune the electronic and physical properties of the final material to optimize device performance.

Contribution to Novel Frameworks for Supramolecular Assembly

Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions, such as hydrogen bonds, π–π stacking, and halogen bonds. The structure of 4-(2-Fluoro-5-methylphenyl)phenol contains multiple features that can direct its self-assembly or its assembly with other molecules (co-formers).

The key interacting sites on the molecule are:

The Hydroxyl Group (-OH) : This is a powerful and directional hydrogen bond donor and acceptor. It can form strong O-H···O or O-H···N hydrogen bonds, leading to the formation of predictable assemblies like chains, dimers, or more complex networks.

The Fluoro Group (-F) : While a weak hydrogen bond acceptor, fluorine can participate in O-H···F and C-H···F interactions. These interactions, though weaker than conventional hydrogen bonds, can be crucial in determining the final crystal packing. researchgate.net

Aromatic Rings : The two phenyl rings provide extended π-surfaces that can engage in π–π stacking interactions, which help to stabilize the assembly of molecules in a parallel or offset fashion.

By exploiting these interactions, 4-(2-Fluoro-5-methylphenyl)phenol could be used to construct novel supramolecular frameworks. For example, co-crystallization with complementary molecules, such as bipyridines (which contain strong hydrogen bond acceptor sites), could lead to the formation of binary crystalline solids with unique architectures and potentially new functional properties.

Table 3: Potential Non-Covalent Interactions and Supramolecular Motifs

| Interacting Group(s) | Type of Non-Covalent Interaction | Potential Supramolecular Structure |

| Hydroxyl (-OH) with Hydroxyl (-OH) | O-H···O Hydrogen Bond | Chains, Dimers, Rosettes |

| Hydroxyl (-OH) with Fluoro (-F) | O-H···F Hydrogen Bond | Chains, Dimers researchgate.net |

| Phenyl Ring with Phenyl Ring | π–π Stacking | Stacked columns, Herringbone patterns |

| Hydroxyl (-OH) with external acceptor (e.g., Pyridine) | O-H···N Hydrogen Bond | Co-crystals, Binary adducts |

Advanced Analytical Methodologies for the Characterization and Quantification of 4 2 Fluoro 5 Methylphenyl Phenol

Chromatographic Separation Techniques (HPLC, GC) for Purity Assessment and Isolation in Research Settings

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for the purity assessment and preparative isolation of 4-(2-Fluoro-5-methylphenyl)phenol. These methods offer high-resolution separation of the target compound from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a primary choice for analyzing phenolic compounds due to its efficiency and versatility. For 4-(2-Fluoro-5-methylphenyl)phenol, a C18 or a phenyl-hexyl column would provide a suitable stationary phase, offering a combination of hydrophobic and π-π interactions to effectively separate the analyte from related aromatic compounds. The mobile phase typically consists of a mixture of an aqueous component (like water with a small amount of acid, such as formic or acetic acid, to ensure the phenol (B47542) is in its protonated form) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is often employed to ensure adequate separation of compounds with a range of polarities. Detection is commonly achieved using a UV detector, set at a wavelength where the phenolic chromophore exhibits maximum absorbance, typically around 270-280 nm. nih.gov

For preparative isolation in a research setting, the developed analytical method can be scaled up using a larger-diameter column and a higher flow rate to purify gram quantities of the compound. The purity of the collected fractions is then confirmed by re-analysis using the analytical scale method.

Gas Chromatography (GC):

GC is another powerful technique for the purity assessment of volatile and thermally stable compounds like 4-(2-Fluoro-5-methylphenyl)phenol. Analysis can be performed on the underivatized phenol using a Flame Ionization Detector (FID). nih.gov However, to improve peak shape and thermal stability, derivatization is a common strategy. The phenolic hydroxyl group can be converted to a less polar and more volatile silyl (B83357) ether (e.g., by reaction with N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) or a methyl ether (e.g., using diazomethane). nih.gov The choice of capillary column is critical, with mid-polarity columns like those with a 5% phenyl-poly(dimethylsiloxane) stationary phase being a suitable starting point.

Table 1: Representative Chromatographic Conditions for Analysis of 4-(2-Fluoro-5-methylphenyl)phenol

| Parameter | HPLC-UV | GC-FID (after derivatization) |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | DB-5, 30 m x 0.25 mm, 0.25 µm |

| Mobile Phase/Carrier Gas | A: 0.1% Formic Acid in Water B: Acetonitrile (Gradient) | Helium |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Detector | UV at 275 nm | Flame Ionization Detector (FID) |

| Injection Volume | 10 µL | 1 µL (split injection) |

| Oven Temperature Program | Isothermal at 40°C | 150°C (2 min), ramp to 280°C at 10°C/min, hold for 5 min |

| Derivatizing Agent | N/A | BSTFA with 1% TMCS |

Development of Hyphenated Techniques (LC-MS, GC-MS) for Trace Analysis and Reaction Monitoring

For trace-level analysis and real-time monitoring of chemical reactions, the coupling of chromatographic separation with mass spectrometry (MS) provides unparalleled sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is particularly advantageous as it often does not require derivatization, simplifying sample preparation. mdpi.com An LC-MS method for 4-(2-Fluoro-5-methylphenyl)phenol would typically employ a reversed-phase LC separation, similar to the HPLC-UV method, coupled to a mass spectrometer. Electrospray ionization (ESI) in negative ion mode is highly effective for phenols, as they readily deprotonate to form [M-H]⁻ ions. For this compound (molecular weight 202.23 g/mol ), the primary ion observed would be at m/z 201.2.

This technique is invaluable for reaction monitoring, where small aliquots of a reaction mixture can be diluted and injected at various time points to track the consumption of starting materials and the formation of the desired product and any by-products. For trace analysis in complex matrices, tandem mass spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode offers the highest selectivity and sensitivity, allowing for quantification at parts-per-billion (ppb) levels or lower. ias.ac.in

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry. After derivatization (e.g., silylation) to increase volatility, the sample is introduced into the GC. The separated components then enter the mass spectrometer, which provides a mass spectrum for each peak. The mass spectrum of the derivatized 4-(2-Fluoro-5-methylphenyl)phenol will show a characteristic molecular ion and fragmentation pattern, confirming its identity. This technique is highly effective for identifying trace impurities in a purified sample or for analyzing the composition of complex reaction mixtures. researchgate.net

Table 2: Representative Hyphenated Technique Parameters for 4-(2-Fluoro-5-methylphenyl)phenol

| Parameter | LC-MS | GC-MS |

|---|---|---|

| Separation | Reversed-Phase HPLC | Capillary Gas Chromatography |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Quadrupole |

| Monitored Ion (m/z) | [M-H]⁻ at 201.2 | Molecular ion and characteristic fragments of the derivatized compound |

| Primary Application | Reaction monitoring, trace quantification in aqueous samples | Impurity identification, analysis of volatile organic matrices |

Development of Electrochemical Analytical Methods for 4-(2-Fluoro-5-methylphenyl)phenol

Electrochemical methods offer a rapid, cost-effective, and highly sensitive alternative for the quantification of electroactive compounds like phenols. The phenolic hydroxyl group is susceptible to oxidation, making it an ideal target for techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV). uc.pt

The development of an electrochemical method for 4-(2-Fluoro-5-methylphenyl)phenol would involve investigating its oxidation mechanism at the surface of a working electrode. A glassy carbon electrode (GCE) is a common choice, but its surface can be prone to fouling from the polymerization of phenoxy radicals formed during oxidation. nih.gov To enhance sensitivity and stability, the GCE can be modified with various nanomaterials, such as carbon nanotubes, graphene, or metal nanoparticles. nih.govmdpi.com These modifications increase the electrode's active surface area and can have a catalytic effect on the phenol's oxidation, lowering the potential required and increasing the signal.

The analysis would be performed in a supporting electrolyte, typically a buffer solution, where the effect of pH on the oxidation potential would be studied to determine the optimal conditions for analysis. researchgate.net Techniques like DPV are particularly well-suited for quantitative analysis due to their ability to discriminate against background currents, leading to lower detection limits. researchgate.net

Table 3: Potential Parameters for Electrochemical Analysis of 4-(2-Fluoro-5-methylphenyl)phenol

| Parameter | Description |

|---|---|

| Technique | Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) |

| Working Electrode | Modified Glassy Carbon Electrode (e.g., with graphene or gold nanoparticles) |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum Wire |

| Supporting Electrolyte | Phosphate (B84403) Buffer Solution (optimized pH, e.g., pH 7.0) |

| Potential Range | Typically 0.0 V to +1.0 V vs. Ag/AgCl |

| Principle of Detection | Measurement of the peak current from the electrochemical oxidation of the phenolic group |

Intermolecular Interactions and Supramolecular Chemistry of 4 2 Fluoro 5 Methylphenyl Phenol

Analysis of Hydrogen Bonding Networks Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for strong hydrogen bonding, acting as a hydrogen bond donor. In the crystal structures of related fluorinated phenols, this group is pivotal in forming robust intermolecular networks. For instance, in the analogous compound 4-(2-Fluoropyridin-5-yl)phenol, molecules are linked by O—H⋯N hydrogen bonds, creating C(9) chains that propagate along a specific crystallographic axis. nih.gov This type of hydrogen bonding is a dominant feature, significantly influencing the crystal packing.

In a similar vein, studies on other phenol (B47542) derivatives, such as Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, reveal the formation of a stable six-membered ring through an intramolecular hydrogen bond between the phenolic hydroxyl group and an imine nitrogen. While this is an intramolecular interaction, it highlights the strong hydrogen-bonding capacity of the phenolic -OH group. In the case of 4-(2-Fluoro-5-methylphenyl)phenol, one would anticipate the phenolic hydroxyl group to be a key player in forming intermolecular hydrogen bonds, likely with the fluorine atom or the hydroxyl group of a neighboring molecule, leading to the formation of chains or more complex three-dimensional architectures.

Table 1: Hydrogen Bonding Parameters in Related Fluorinated Phenolic Compounds

| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| 4-(2-Fluoropyridin-5-yl)phenol | O—H···N | - | - | - | - |

| 4-Fluoro-2-({[(2R)-1-hydroxy-1,1,3-triphenylpropan-2-yl]imino}methyl)phenol | O—H···N (intramolecular) | 0.82 | 1.86 | 2.583(3) | 147 |

| 4-Fluoro-2-({[(2R)-1-hydroxy-1,1,3-triphenylpropan-2-yl]imino}methyl)phenol | O—H···F (intermolecular) | 0.82 | 2.94 | 3.720(3) | 160 |

| (4-Fluorophenyl)(2-hydroxy-5-methylphenyl)methanone | O—H···O (intramolecular) | - | - | - | - |

Data derived from crystallographic studies of related compounds. nih.govresearchgate.netnih.gov

Investigation of Halogen Bonding Interactions Attributed to the Fluorine Substituent